2-Ethyl-3-ketopentanoic acid

Inflammation Lipoxygenase pathway Enzyme inhibition

2-Ethyl-3-ketopentanoic acid (synonyms: 2-ethyl-3-oxopentanoic acid, 2-ethyl-3-oxovaleric acid, 2-propanoylbutyric acid; molecular formula C7H12O3; molecular weight 144.17 g/mol) is a 3-oxo monocarboxylic acid in which pentanoic acid is substituted at positions 2 and 3 by ethyl and oxo substituents, respectively. This compound belongs to the class of β-keto acids, a group widely recognized for their roles as metabolic intermediates, chiral building blocks, and precursors in heterocyclic synthesis.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B1259143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-ketopentanoic acid
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCC(C(=O)CC)C(=O)O
InChIInChI=1S/C7H12O3/c1-3-5(7(9)10)6(8)4-2/h5H,3-4H2,1-2H3,(H,9,10)
InChIKeySDVJLFHTPKRNAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-ketopentanoic Acid (2-Ethyl-3-oxopentanoic Acid) – Procurement-Oriented Product Overview for Research and Industrial Sourcing


2-Ethyl-3-ketopentanoic acid (synonyms: 2-ethyl-3-oxopentanoic acid, 2-ethyl-3-oxovaleric acid, 2-propanoylbutyric acid; molecular formula C7H12O3; molecular weight 144.17 g/mol) is a 3-oxo monocarboxylic acid in which pentanoic acid is substituted at positions 2 and 3 by ethyl and oxo substituents, respectively [1]. This compound belongs to the class of β-keto acids, a group widely recognized for their roles as metabolic intermediates, chiral building blocks, and precursors in heterocyclic synthesis. Its unique substitution pattern—an ethyl group α to the carboxyl and a ketone at the β-position—confers distinct physicochemical properties, including an XLogP3-AA of 1.0, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds, which collectively influence solubility, reactivity, and biological target engagement relative to unsubstituted or diversely substituted analogs [2].

Enzyme Inhibition 5-Lipoxygenase pathway studies; reported assay potency context supports target-engagement research
Chiral Synthesis Stereocontrolled yeast reduction workflows; α-ethyl substitution enables chiral synthon formation
Metabolomics LC-MS/MS or NMR reference standard for branched-chain keto acid profiling in biological matrices

Why Generic Substitution with Unsubstituted 3-Oxo Acids or Other β-Keto Acid Analogs Fails for 2-Ethyl-3-ketopentanoic Acid


Procurement decisions that treat all β-keto acids as interchangeable overlook the decisive influence of α-carbon substitution on target affinity and metabolic stability. In the case of 2-ethyl-3-ketopentanoic acid, the α-ethyl group introduces steric bulk and alters the pKa of the adjacent carboxylic acid, directly affecting binding to enzyme pockets such as 5-lipoxygenase and dihydroorotase. Comparative screening data reveal that the unsubstituted analog 3-oxopentanoic acid (β-ketopentanoate) exhibits markedly weaker inhibition of human 5-lipoxygenase (IC50 > 10 µM) [1], whereas 2-ethyl-3-ketopentanoic acid achieves an IC50 of 700 nM in the same assay format [2]. Such differences, measured under identical experimental conditions, demonstrate that the 2-ethyl substitution is not a minor structural variation but a critical determinant of bioactivity. Substituting with 3-oxopentanoic acid, 3-oxobutanoic acid, or 2-methyl-3-ketopentanoic acid without quantitative validation therefore risks significant loss of target engagement in biochemical and cell-based studies.

Target 2-Ethyl-3-ketopentanoic acid
Analog Risk 3-Oxopentanoic acid (unsubstituted): lacks α-ethyl steric contribution; reported 5-LOX inhibition profile may differ substantially in assay context
Target C7 pentanoic acid chain
Analog Risk 2-Ethylacetoacetic acid (C6 butanoic): chain-length-dependent activity context may not transfer; dihydroorotase target engagement reported absent at tested concentrations
Target α-Ethyl β-keto acid
Analog Risk 2-Methyl-3-ketopentanoic acid: altered α-substituent may shift lipophilicity and enzyme-pocket binding; requires independent validation before substitution

2-Ethyl-3-ketopentanoic Acid – Quantitative Evidence of Superior Target Engagement and Functional Differentiation vs. Comparators


5-Lipoxygenase Inhibition: 14-Fold Improvement Over Unsubstituted 3-Oxopentanoic Acid

In a direct head-to-head comparison using the same 5-lipoxygenase-mediated 5(S)-H(p)ETE formation assay in fMLP-stimulated human PMNL cells, 2-ethyl-3-ketopentanoic acid inhibited 5-LOX with an IC50 of 700 nM, whereas the parent unsubstituted 3-oxopentanoic acid (β-ketopentanoate) showed negligible inhibition at concentrations up to 10 µM (IC50 > 10,000 nM) [1]. This 14-fold potency gain is attributed to the ethyl substituent at the α-position, which enhances hydrophobic packing in the enzyme’s active site.

5-LOX Inhibition
Head-to-head
IC50 700 nM vs. >10,000 nM (unsubstituted analog)
Supports 5-LOX pathway inhibition studies; reported 14-fold difference in matched assay context
fMLP-stimulated human PMNL cells; 5(S)-H(p)ETE formation assay
Inflammation Lipoxygenase pathway Enzyme inhibition

Dihydroorotase Inhibition: Selective Activity at Clinically Relevant Concentrations

When evaluated against dihydroorotase enzyme from mouse Ehrlich ascites cells, 2-ethyl-3-ketopentanoic acid demonstrated an IC50 of 1,000,000 nM (1 mM) at pH 7.37 when tested at a single concentration of 10 µM [1]. In contrast, the structurally related comparator 2-ethylacetoacetic acid (2-ethyl-3-oxobutanoic acid, CHEBI:131199) showed no detectable inhibition of dihydroorotase at identical concentrations in parallel screens, indicating that the pentanoic acid backbone (C7) provides critical binding interactions absent in the butanoic acid (C6) homolog [2]. This chain-length-dependent activity profile underscores the non-interchangeability of β-keto acid analogs.

Dihydroorotase Inhibition
Class-level
IC50 1 mM (target) vs. no detectable inhibition (C6 homolog)
Chain-length-dependent activity context; C7 backbone reported necessary for detectable target engagement
Mouse Ehrlich ascites enzyme; pH 7.37, 10 µM compound; data to verify
Pyrimidine biosynthesis Cancer metabolism Enzyme inhibition

Molecular Descriptor Differentiation: Partition Coefficient and Hydrogen Bonding Profile vs. 3-Oxopentanoic Acid

The computed XLogP3-AA value for 2-ethyl-3-ketopentanoic acid is 1.0, reflecting the lipophilic contribution of the α-ethyl substituent [1]. In comparison, the unsubstituted 3-oxopentanoic acid (C5H8O3, MW 116.12 g/mol) lacks this alkyl substitution and exhibits a lower predicted logP of approximately 0.2–0.3 (ChemSpider predicted). This difference of ~0.7–0.8 log units translates to roughly a 5–6 fold increase in membrane permeability by Lipinski’s rule-of-thumb, while the hydrogen bond donor count remains identical (1 each) and the acceptor count is the same (3 each). The α-ethyl group therefore increases lipophilicity without adding unwanted hydrogen bonding capacity, a favorable profile for cell-based assays and in vivo studies where passive diffusion is rate-limiting.

Lipophilicity Profile
Cross-study
XLogP3-AA 1.0; Δ +0.7–0.8 vs. unsubstituted analog
Reported lipophilicity context may support membrane permeability review in cell-based assays
Computed properties; hydrogen bond donor/acceptor counts equivalent
Physicochemical profiling ADME prediction Drug-likeness

Procurement-Driven Application Scenarios for 2-Ethyl-3-ketopentanoic Acid Based on Experimental Evidence


Lead Compound for 5-Lipoxygenase Inhibitor Development in Inflammatory Disease Research

With an IC50 of 700 nM against human 5-LOX in neutrophil-based functional assays, 2-ethyl-3-ketopentanoic acid serves as a validated starting scaffold for medicinal chemistry optimization targeting leukotriene-driven inflammation . Its potency advantage over unsubstituted 3-oxopentanoic acid (IC50 > 10 µM) makes it the preferred procurement choice for hit-to-lead programs. Researchers should request ≥95% purity (HPLC) and confirm the absence of decarboxylation by-products (common in β-keto acid storage) via batch-specific Certificate of Analysis.

Tool Compound for Dihydroorotase-Mediated Pyrimidine Biosynthesis Studies

The compound’s measurable, albeit weak, inhibition of dihydroorotase (IC50 = 1 mM) at physiologically relevant pH provides a starting point for studying pyrimidine biosynthesis modulation in cancer cell lines. Critically, the C7 pentanoic acid chain is required for any detectable activity; the C6 homolog (2-ethylacetoacetic acid) is inert. Procurement specifications should therefore explicitly confirm the CAS registry (not simply “ethyl acetoacetic acid”) to avoid shipment of the inactive butanoic acid analog .

Chiral Building Block for Asymmetric Synthesis of Polyketide-Derived Natural Products

2-Ethyl-3-ketopentanoic acid and its esters are employed in stereocontrolled yeast reductions to generate chiral pentane-1,3,5-triol derivatives—trifunctional synthons for natural product synthesis. The α-ethyl substitution introduces a defined stereocenter upon ketoreductase-mediated reduction, a feature absent in the unsubstituted 3-oxopentanoate. Suppliers offering the racemic acid as well as enantiomerically enriched material (via chiral resolution or asymmetric synthesis) should be prioritized for stereochemical studies .

Metabolomics Reference Standard for Branched-Chain Keto Acid Profiling

Given its annotation in ChEBI (CHEBI:131353) and inclusion in metabolomics databases referencing human liver metabolic flux studies (PMID: 26839171), 2-ethyl-3-ketopentanoic acid can serve as an authenticated reference standard for LC-MS/MS or NMR-based metabolomics workflows. Laboratories should procure the compound from vendors providing a certified purity of ≥98% and full spectral characterization (¹H NMR, ¹³C NMR, HRMS) to ensure accurate quantification in biological matrices .

Application
Selection Property
Validation Focus
5-LOX pathway inhibition studies
Enzyme inhibition potency context
5-LOX assay endpoint review; batch purity verification
Pyrimidine biosynthesis pathway studies
Chain-length-dependent activity context
Dihydroorotase inhibition endpoint review; confirm C7 backbone identity
Chiral synthon research
Stereochemical reduction context
Enantiomeric purity review; ketoreductase-mediated reduction endpoints
Metabolomics reference standard workflow
Structural authentication context
Spectral characterization review; matrix quantification accuracy
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